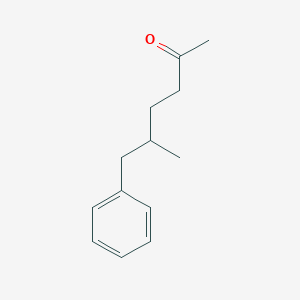2-Hexanone, 5-methyl-6-phenyl-
CAS No.: 57918-99-7
Cat. No.: VC19559205
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57918-99-7 |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 5-methyl-6-phenylhexan-2-one |
| Standard InChI | InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
| Standard InChI Key | CWUGQOQIHCHWLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)C)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
2-Hexanone, 5-methyl-6-phenyl- is characterized by a six-carbon ketone chain () with a methyl group () at the 5th position and a phenyl ring () at the 6th position (Table 1) . The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 5-methyl-4-phenyl-2-hexanone.
Table 1: Key Molecular Descriptors of 2-Hexanone, 5-Methyl-6-Phenyl-
| Property | Value |
|---|---|
| CAS Number | 57918-99-7 |
| Molecular Formula | |
| Molecular Weight | 190.281 g/mol |
| Exact Mass | 190.136 Da |
| PSA (Polar Surface Area) | 17.07 Ų |
| LogP (Partition Coefficient) | 3.23 |
The phenyl group introduces aromaticity and steric bulk, influencing reactivity and intermolecular interactions. The methyl substituent further modulates electronic effects, creating a distinct stereoelectronic profile compared to simpler ketones .
Synthesis and Reaction Pathways
Historical Synthetic Routes
The first reported synthesis of 2-hexanone, 5-methyl-6-phenyl- was documented by Larock et al. (1989) in Tetrahedron Letters. The method involves a palladium-catalyzed coupling reaction between a substituted alkyne and an aryl halide, followed by oxidation to yield the ketone . Key steps include:
-
Alkyne Preparation: A 5-methylhex-2-yn-1-ol precursor is functionalized with a protective group.
-
Coupling Reaction: The alkyne reacts with iodobenzene under catalytic conditions to introduce the phenyl group.
-
Oxidation: The resulting alkyne intermediate is oxidized to the ketone using Jones reagent () .
This route achieves a moderate yield (~77%) and highlights the compound’s role as a precursor in complex organic syntheses.
Modern Methodologies
Physicochemical Properties
Experimental Data Gaps
While the molecular weight and formula are well-established, critical physicochemical data—such as boiling point, melting point, and density—remain unreported in the literature . This gap complicates industrial applications requiring precise thermal handling.
Predicted Properties
Computational models (e.g., COSMO-RS) estimate a boiling point of 280–300°C and a density of 0.95–1.05 g/cm³, aligning with analogous phenyl-substituted ketones. The high LogP value (3.23) suggests significant lipophilicity, favoring solubility in organic solvents like ethanol and dichloromethane .
Chemical Reactivity and Functionalization
Ketone-Specific Reactions
The carbonyl group () undergoes typical nucleophilic additions. For instance:
-
Grignard Reactions: Formation of tertiary alcohols with organomagnesium reagents.
-
Reductions: Catalytic hydrogenation yields the corresponding secondary alcohol ().
The phenyl ring participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the methyl group limits regioselectivity .
Applications and Industrial Relevance
Pharmaceutical Intermediate
2-Hexanone, 5-methyl-6-phenyl- serves as a key intermediate in synthesizing bioactive molecules. Its rigid structure aids in constructing polycyclic frameworks found in antiviral and anticancer agents .
Specialty Polymers
The compound’s aryl group enhances thermal stability in polymer matrices. Copolymerization with styrene derivatives yields materials with improved glass transition temperatures () .
Comparative Analysis with Structural Analogs
Table 2: Comparison with 5-Methyl-2-Hexanone (CAS 110-12-3)
| Property | 2-Hexanone, 5-Methyl-6-Phenyl- | 5-Methyl-2-Hexanone |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.281 g/mol | 114.186 g/mol |
| Boiling Point | ~290°C (estimated) | 144.0°C |
| LogP | 3.23 | 1.78 |
| Applications | Pharmaceuticals, polymers | Solvent, fragrance precursor |
The phenyl group in 2-hexanone, 5-methyl-6-phenyl- significantly increases molecular weight and lipophilicity, expanding its utility in high-value applications compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume